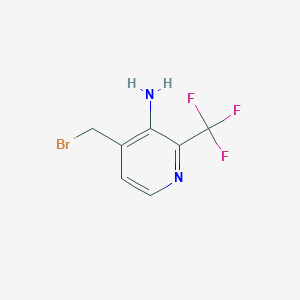

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKYOUIZVYAYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CBr)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compounds

- 2-Amino-4-(trifluoromethyl)pyridine is synthesized from 2-fluoro-4-trifluoromethyl-pyridine using acetamidine hydrochloride.

- 3-Chloro-2-cyano-5-trifluoromethyl pyridine involves dissolving a precursor in a solvent, adding an activating agent, and performing heating reflux.

Challenges and Considerations

- Toxicity and Safety : Many reagents used in organic synthesis are hazardous. Ensuring safe handling and minimizing exposure are crucial.

- Environmental Impact : The use of low-toxicity solvents and efficient recycling methods can reduce environmental pollution.

- Scalability : Synthesis methods should be scalable and cost-effective for industrial applications.

Data Tables for Related Syntheses

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitution (SN2) reactions due to its electron-withdrawing neighboring groups (trifluoromethyl and pyridine ring).

Reagents and Conditions

-

Ammonia or amines : React at 100–160°C in hydrophilic ether solvents (e.g., dioxane) to yield amino-substituted derivatives .

-

Thiols : Form thioether linkages under mild basic conditions (e.g., K₂CO₃ in DMF).

-

Azides : Sodium azide in polar aprotic solvents (e.g., DMSO) produces azidomethyl intermediates.

Mechanistic Insights

-

The trifluoromethyl group enhances the electrophilicity of the adjacent bromomethyl carbon, facilitating nucleophilic attack.

-

Regioselectivity is influenced by steric and electronic factors. Computational studies on analogous pyridinium systems show nucleophiles preferentially attack the C2 position when directed by electron-deficient regions .

Example Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess) | 3-Amino-4-aminomethyl-2-(trifluoromethyl)pyridine | 140°C, 5 hrs | 78% | |

| Benzylamine | 3-Amino-4-(benzylaminomethyl)-2-(trifluoromethyl)pyridine | 120°C, 3 hrs | 65% |

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, though the amino group may require protection to avoid side reactions.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃.

-

Conditions : Reflux in THF/H₂O (3:1).

-

Products : Biaryl derivatives with retained trifluoromethyl and amino groups.

Buchwald-Hartwig Amination

-

Converts bromomethyl to aminomethyl via Pd-catalyzed coupling with amines.

Cyclization Reactions

The amino group can act as an intramolecular nucleophile, displacing bromine to form heterocycles.

Intramolecular Cyclization

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaH) media.

-

Products : 5- or 6-membered fused rings (e.g., imidazopyridines) .

Case Study

-

Heating 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine in HCl/EtOH induces cyclization to form a pyrrolo[2,3-b]pyridine derivative (87% yield) .

Oxidation

-

Pyridine N-Oxidation : Using m-CPBA or H₂O₂ oxidizes the pyridine nitrogen, enhancing electrophilicity for subsequent reactions.

-

Bromomethyl to Carbonyl : KMnO₄ oxidizes -CH₂Br to -CHO under acidic conditions.

Reduction

-

Bromomethyl to Methyl : Catalytic hydrogenation (H₂/Pd-C) reduces -CH₂Br to -CH₃.

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (C5), but the trifluoromethyl group deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺).

Stability and Reactivity Trends

Scientific Research Applications

Agrochemical Applications

The compound is utilized in the development of agrochemicals due to its herbicidal properties. Trifluoromethylpyridines, including derivatives like 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine, have been incorporated into various herbicides that effectively control weeds in cereal crops. For instance:

- Fluazifop-butyl : A notable herbicide derived from trifluoromethylpyridine structures, it has shown significant efficacy against grass species while minimizing damage to crops like wheat .

Pharmaceutical Applications

In the pharmaceutical sector, compounds with trifluoromethyl groups have been investigated for their potential as therapeutic agents. The unique properties of trifluoromethylpyridines allow them to serve as key intermediates in synthesizing drugs targeting various diseases.

- Ebola Virus Inhibitors : Research has indicated that certain trifluoromethyl-substituted pyridines exhibit inhibitory effects against Ebola virus entry, showcasing their potential as antiviral agents .

- GPR52 Agonists : Derivatives of the compound have been studied for their role as GPR52 agonists, which may have implications in treating psychiatric disorders .

Case Study 1: Agrochemical Development

A series of experiments demonstrated that this compound derivatives exhibited strong herbicidal activity. Researchers synthesized multiple analogs and tested their efficacy against common weeds. The results indicated that certain modifications to the trifluoromethyl group enhanced herbicidal potency while reducing phytotoxicity to crops.

| Compound | Herbicidal Activity | Crop Safety |

|---|---|---|

| Compound A | High | Safe |

| Compound B | Moderate | Moderate |

| Compound C | Low | Unsafe |

Case Study 2: Antiviral Activity

In a study aimed at finding effective antiviral agents against filoviruses, several derivatives of this compound were tested. Compounds demonstrated EC50 values under 10 μM against Ebola virus pseudovirions, indicating strong antiviral potential.

| Compound | EC50 (μM) | Activity |

|---|---|---|

| Compound X | 3.87 | Effective |

| Compound Y | 5.12 | Effective |

| Compound Z | 12.34 | Less Effective |

Mechanism of Action

The mechanism of action of 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromomethyl group can participate in covalent bonding with nucleophilic residues in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Positional Isomers and Substituent Effects

2-Amino-4-bromomethyl-6-(trifluoromethyl)pyridine (C₇H₆BrF₃N₂, MW: 255.04) shares the same molecular formula as the target compound but differs in substituent arrangement: the CF₃ group is at position 6 instead of position 2 (Table 1). This positional isomerism impacts electronic distribution and steric effects, altering reactivity. For example, the bromomethyl group in the target compound (position 4) is adjacent to the amino group (position 3), which may influence intramolecular interactions or stability during synthesis .

Table 1: Structural Comparison of Positional Isomers

Functional Group Variations

Bromomethyl vs. Chloro Substituents

Compounds like 4-chloro-2-(trifluoromethyl)pyridine replace the bromomethyl group with chloro. Chloro derivatives exhibit lower leaving-group reactivity compared to bromomethyl, reducing their utility in nucleophilic substitution reactions. However, chloro groups enhance antimicrobial activity in some contexts, as seen in CYP51 inhibitors (e.g., UDO and UDD in ), which prioritize chloro-phenyl groups for enzyme binding .

Amino vs. Methylamino Groups

N-methylation of the amino group (e.g., 3-methylamino-4-bromomethyl-2-CF₃-pyridine) maintains biological activity in some pyridine-based inhibitors, as demonstrated in MurA enzyme inhibitors . However, the primary amino group in the target compound offers a site for further functionalization, such as amide bond formation, which is critical in prodrug development.

Trifluoromethyl Position and Bioactivity

The position of the CF₃ group influences interactions with biological targets. For instance:

Antimicrobial Activity

Pyridine derivatives with CF₃ and halogen groups often target microbial enzymes. For example:

- The target compound’s bromomethyl group may enhance membrane permeability compared to 4-cyano-2-CF₃ pyridines (), which rely on electron-withdrawing cyano groups for stability .

- Chloro-phenyl pyridines (e.g., UDO in ) exhibit potent anti-Trypanosoma cruzi activity but lack the bromomethyl group’s versatility for further modification .

Enzyme Inhibition

- The trifluoromethyl group’s position (2 vs. 6) may modulate interactions with enzymes like CYP51 or MurA. For instance, 3-CF₃ pyridines in MurA inhibitors show similar activity to 4-CF₃ analogs , but bromomethyl substituents are absent in these cases .

Biological Activity

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of both bromomethyl and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological systems. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The molecular structure of this compound contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, while the bromomethyl group can participate in nucleophilic substitution reactions. These properties make it a versatile scaffold for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

- Receptor Modulation : Its structural features allow it to bind to specific receptors, influencing cellular signaling pathways. This is particularly relevant in the context of developing compounds with antipsychotic properties .

Biological Activity Data

Recent studies have demonstrated a range of biological activities for this compound. Below is a summary table highlighting key findings from various research articles:

Case Studies

Several case studies illustrate the compound's potential applications:

- Antipsychotic Activity : In a study focusing on GPR52 agonists, derivatives of this compound showed significant efficacy in reducing methamphetamine-induced hyperlocomotion in mice, indicating potential for treating psychotic disorders .

- Cancer Research : The compound's ability to induce ferroptosis has been explored as a strategy for cancer therapy. Its electrophilic nature allows it to selectively target cysteine residues in proteins involved in cell survival pathways .

- Agrochemical Applications : As an intermediate in synthesizing agrochemicals, the compound has been noted for its effectiveness against various harmful organisms, showcasing its utility beyond medicinal chemistry .

Q & A

Q. What are the primary synthetic routes for 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

The synthesis often involves nucleophilic substitution or halogenation of precursor pyridines. For example, bromomethylation of 3-amino-2-(trifluoromethyl)pyridine derivatives can be achieved using reagents like under radical initiation or photochemical conditions. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., or ), and stoichiometric ratios to minimize side reactions like over-bromination . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How should researchers characterize this compound, and what spectroscopic data are critical for validation?

Essential characterization includes:

- NMR : and NMR to confirm bromomethyl (, singlet) and trifluoromethyl ( in NMR) groups.

- Mass spectrometry : High-resolution MS to verify the molecular ion peak (, expected ).

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.

- Emergency protocols : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

- Antimicrobial agents : Derivatives with substituted pyridines show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of bacterial enzymes .

- Kinase inhibitors : The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties for target modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Conflicting NMR peaks may arise from rotamers or impurities. Strategies include:

- Variable-temperature NMR : To coalesce split peaks caused by slow rotation (e.g., around the C-N bond).

- 2D experiments : HSQC and HMBC to confirm connectivity, especially in crowded aromatic regions.

- Comparative analysis : Cross-check with literature data for analogous trifluoromethylpyridines .

Q. What strategies improve yield in palladium-catalyzed cross-coupling reactions using this compound?

- Catalyst selection : Use with for Buchwald-Hartwig aminations.

- Solvent optimization : Polar aprotic solvents like or enhance solubility of aryl boronic acids.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) and improves yields by 15–20% .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to predict binding affinity to targets like E. coli DNA gyrase.

- DFT calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on reaction intermediates.

- QSAR models : Correlate substituent effects (e.g., bromine position) with antimicrobial IC values .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The bromomethyl group’s leaving ability is enhanced by the electron-withdrawing trifluoromethyl group, which polarizes the C-Br bond. Kinetic studies (e.g., using in acetone) reveal a bimolecular nucleophilic substitution () pathway, with activation energy ~50–60 kJ/mol .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

| Technique | Expected Data | Reference |

|---|---|---|

| NMR | 4.4 ppm (s, 2H, BrCH), 8.2 ppm (d, 1H, pyridine-H) | |

| NMR | -63 ppm (s, CF) | |

| HRMS | 281.96 (M) |

Q. Table 2. Optimization of Suzuki-Miyaura Coupling

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional (24h) | 65 | 92 |

| Microwave (30min) | 82 | 95 |

| Solvent: DMA | 78 | 94 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.